molecular formula C6H13NO B2610056 (Cyclopentyloxy)(methyl)amine CAS No. 1545691-27-7

(Cyclopentyloxy)(methyl)amine

Cat. No.: B2610056
CAS No.: 1545691-27-7
M. Wt: 115.176
InChI Key: JRAFBNPQCUPWHO-UHFFFAOYSA-N
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Description

(Cyclopentyloxy)(methyl)amine, also known by its IUPAC name O-cyclopentyl-N-methylhydroxylamine, is an organic compound with the molecular formula C6H13NO. It is a liquid at room temperature and is known for its unique structure, which includes a cyclopentyl group attached to an oxygen atom, which is further connected to a methylamine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopentyloxy)(methyl)amine typically involves the reaction of cyclopentanol with methylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (Cyclopentyloxy)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopentyloxy)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    Cyclopentylamine: Similar structure but lacks the oxygen atom.

    Methylamine: Lacks the cyclopentyl group.

    Cyclopentanol: Contains a hydroxyl group instead of the amine group.

Uniqueness: (Cyclopentyloxy)(methyl)amine is unique due to the presence of both a cyclopentyl group and a methylamine group connected through an oxygen atom. This unique structure imparts distinct chemical properties, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

N-cyclopentyloxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAFBNPQCUPWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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